1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione
Description
1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione, also known as 2′-O-(2-Methoxyethyl)-5-methyluridine (CAS: 223777-15-9), is a modified nucleoside analog characterized by a 2-methoxyethoxy group at the 3-position of the oxolan (tetrahydrofuran) ring and a 5-methyl group on the pyrimidine-2,4-dione (uracil) base .
Properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O7/c1-19-4-5-20-10-9(17)7(6-15)21-11(10)14-3-2-8(16)13-12(14)18/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXNROBDOKPICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycosylation Method
This method involves the attachment of the modified sugar moiety to the pyrimidine base. The process typically requires a protected sugar derivative and a suitable pyrimidine base, followed by deprotection steps to reveal the final compound.
Nucleophilic Substitution
This approach involves the substitution of a leaving group on the sugar moiety with the pyrimidine base. Conditions such as temperature and solvent choice are critical to optimize the yield.
Enzymatic Synthesis
Enzymatic methods can offer high specificity and efficiency in synthesizing nucleoside analogs. However, this method may require specific enzymes and conditions.
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O6 |
| Molecular Weight | Approximately 305.31 g/mol |
| Appearance | White solid |
| Solubility | Soluble in DMSO and PBS |
| Stability | Hygroscopic |
Biological Implications
1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione is studied for its antiviral activity. As a nucleoside analog, it can interfere with viral replication mechanisms, making it a potential candidate for antiviral therapies.
Synthesis Challenges
- Stereochemistry Control : Maintaining the correct stereochemistry during synthesis is crucial for biological activity.
- Yield Optimization : Conditions such as temperature, pH, and solvent choice must be optimized to achieve high yields.
- Purification : Due to its hygroscopic nature, purification and storage require careful handling.
Chemical Reactions Analysis
1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used in the synthesis of modified nucleic acids, which are important for studying the structure and function of nucleic acids.
Biology: This compound is used in the development of antisense oligonucleotides and siRNA, which are tools for gene silencing and regulation.
Medicine: It has potential therapeutic applications in the treatment of genetic disorders and viral infections.
Industry: It is used in the production of modified nucleotides for various biotechnological applications.
Mechanism of Action
The mechanism of action of 1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. This incorporation can alter the stability and function of the nucleic acids, leading to changes in gene expression and protein synthesis. The molecular targets and pathways involved include RNA and DNA polymerases, as well as various cellular enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Table 1: Key Features of 1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione and Analogous Compounds
Mechanistic and Pharmacological Insights
Target Compound
- Structural Advantage : The 2-methoxyethoxy group at the 3-position may improve lipophilicity, enhancing cellular uptake or blood-brain barrier (BBB) penetration compared to smaller substituents (e.g., methoxy in 2′-O-methyluridine) .
- Metabolic Activation : Like other nucleoside analogs, it likely requires phosphorylation by cellular kinases to its triphosphate form for activity, though direct evidence is lacking in the provided data .
Telbivudine
Trifluridine
Zidovudine (AZT)
2′-O-Methyluridine
- RNA Applications : Used in mRNA vaccines and therapeutics to evade immune detection and enhance stability .
Research Findings and Computational Studies
- Resistance Considerations : Unlike fluoropyrimidines (e.g., trifluridine), the target compound’s 2-methoxyethoxy group may reduce susceptibility to resistance mechanisms involving thymidylate synthase upregulation or altered enzyme affinity .
Biological Activity
1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, including a pyrimidine ring and a modified oxolane ring, which contribute to its diverse biological effects.
Molecular Characteristics
- Molecular Formula : C13H20N2O7
- Molecular Weight : 316.31 g/mol
- IUPAC Name : 1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione
- InChI Key : CZDMOSZQRJZGTI-LABGDYGKSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit enzymes involved in nucleic acid synthesis, which may prevent the replication of viruses and the proliferation of cancer cells. The structural attributes allow it to bind effectively to active sites on enzymes, disrupting their normal functions.
Antiviral Properties
Research indicates that compounds similar to 1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione exhibit antiviral properties. For instance:
- Mechanism : The compound may inhibit viral RNA polymerases, thereby blocking viral replication.
- Case Study : In vitro studies have shown efficacy against certain RNA viruses, suggesting its potential role as a therapeutic agent in viral infections.
Anticancer Activity
The compound has been investigated for its anticancer properties:
- Cell Proliferation Inhibition : Studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis.
- Mechanism : It may interfere with cell cycle progression and promote programmed cell death through caspase activation.
Research Findings
Synthesis and Preparation Methods
The synthesis of 1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione typically involves several steps:
- Formation of the Oxolane Ring : Cyclization of sugar derivatives under acidic conditions.
- Introduction of the Pyrimidine Ring : Condensation reactions between amines and carbonyl compounds.
- Functional Group Modifications : Selective introduction of hydroxyl and methoxy groups through nucleophilic substitution reactions.
Q & A
Q. What are the foundational steps for synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step pathways, starting with functionalization of the oxolan (tetrahydrofuran) ring and subsequent coupling to the pyrimidine-2,4-dione core. Key steps include:
- Protection of hydroxyl groups : Use of tert-butyldimethylsilyl (TBS) or methoxyethyl groups to prevent undesired side reactions during coupling .
- Coupling reactions : Nucleophilic substitution or Mitsunobu reactions to attach the pyrimidine moiety to the oxolan backbone .
- Deprotection and purification : Acidic or fluoride-mediated deprotection, followed by HPLC or column chromatography for isolation . Optimization focuses on solvent choice (e.g., toluene or ethanol for reflux), temperature control (60–100°C), and catalyst selection (e.g., palladium for cross-coupling) to improve yields (typically 60–85%) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry and stereochemistry, with key signals for the methoxyethoxy group (δ 3.4–3.6 ppm) and pyrimidine carbonyls (δ 160–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%), while TLC monitors reaction progress .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?
Contradictions often arise from impurities or dynamic molecular behavior (e.g., tautomerism). Strategies include:
- Orthogonal validation : Cross-checking with IR spectroscopy (carbonyl stretches at ~1700 cm⁻¹) or X-ray crystallography to confirm solid-state structure .
- Computational modeling : Density Functional Theory (DFT) simulations to predict NMR chemical shifts and compare with experimental data .
- Isotopic labeling : Introducing deuterated analogs to clarify ambiguous proton environments .
Q. What methodologies improve yield in multi-step syntheses of this compound?
- Stepwise optimization : Adjusting stoichiometry (1.2–1.5 eq of nucleophiles) and solvent polarity (e.g., DMF for polar intermediates) .
- Catalyst screening : Testing palladium complexes (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to enhance efficiency .
- In-line monitoring : Use of flow chemistry with real-time UV/Vis or MS detection to identify bottlenecks .
Q. How can structure-activity relationships (SAR) guide modifications for enhanced biological activity?
- Functional group substitutions : Replacing the methoxyethoxy group with azido or ethoxyphenyl moieties to assess cytotoxicity and binding affinity .
- Biological assays : In vitro testing against enzyme targets (e.g., kinases) paired with molecular docking to correlate substituent effects with activity .
- Metabolic stability studies : Microsomal assays to evaluate the impact of hydroxymethyl or methoxy groups on half-life .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental logP values?
- Experimental validation : Use shake-flask or HPLC-based logP measurements to cross-verify computational predictions (e.g., ChemAxon or ACD/Labs) .
- Fragment-based analysis : Deconstruct the molecule into fragments with known logP contributions (e.g., pyrimidine-2,4-dione = +0.5, methoxyethoxy = -0.3) .
Methodological Best Practices
Q. What controls are essential in assessing biological activity?
- Positive/Negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only blanks .
- Dose-response curves : Use 8–12 concentration points to calculate IC50/EC50 values accurately .
- Replicate experiments : Triplicate runs with statistical analysis (e.g., ANOVA) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
